Enantioselective UGT2B7 Inhibition: (1R)-1-Cyclopropylethanol vs. (1S)-Enantiomer
The (1R)-enantiomer of 1-cyclopropylethanol exhibits a 1.4-fold more potent inhibition of human UDP-glucuronosyltransferase 2B7 (UGT2B7) compared to the (1S)-enantiomer [1]. This differential activity highlights the critical importance of stereochemistry in biological systems.
| Evidence Dimension | UGT2B7 inhibition (IC50) |
|---|---|
| Target Compound Data | 0.0005 mM |
| Comparator Or Baseline | (1S)-1-cyclopropylethanol, IC50: 0.0007 mM |
| Quantified Difference | 0.0002 mM (1.4-fold more potent for (1R)-enantiomer) |
| Conditions | In vitro enzyme inhibition assay, Homo sapiens UGT2B7 |
Why This Matters
For researchers designing UGT2B7 inhibitors or studying glucuronidation, the (1R)-enantiomer provides a measurable advantage in potency, enabling lower effective concentrations and potentially reducing off-target effects.
- [1] BRENDA Enzyme Database. EC 2.4.1.17 - glucuronosyltransferase. (1R)-1-cyclopropylethanol IC50: 0.0005 mM; (1S)-1-cyclopropylethanol IC50: 0.0007 mM. View Source
